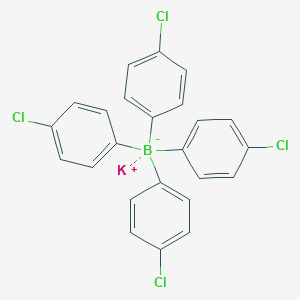

Potassium tetrakis(4-chlorophenyl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boranes - Borohydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;tetrakis(4-chlorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BCl4.K/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGICZRAKJSWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BCl4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932922 | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14680-77-4 | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14680-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetrakis(p-chlorophenyl)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Potassium Tetrakis(4-chlorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrakis(4-chlorophenyl)borate is a chemical compound with significant applications in analytical chemistry and material science. It serves as a lipophilic anionic additive, most notably in the fabrication of ion-selective electrodes, and also finds utility as a stabilizing agent in certain formulations. This document provides a comprehensive overview of its core chemical properties, experimental applications, and synthesis, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆BCl₄K | [1][2] |

| Molecular Weight | 496.11 g/mol | [3] |

| CAS Number | 14680-77-4 | [2][4] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98% | [3][5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | >300 °C | [4][6] |

| Solubility | Soluble in chloroform. | [4][5] |

| ¹H NMR | Data available. | [1] |

| ¹³C NMR | Data available. | |

| IR Spectrum | Data available. | |

| Raman Spectrum | Data available. |

Synthesis and Purification

General Synthesis Pathway

The synthesis logically proceeds through the formation of a Grignard reagent, followed by its reaction with a boron halide, and subsequent salt metathesis to yield the final potassium salt.

References

- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 2. US4510327A - Process for making alkali-metal tetraorganylborates - Google Patents [patents.google.com]

- 3. Tetraphenylborate | C24H20B- | CID 8934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis routes of Tetraphenylborate [benchchem.com]

- 6. Buy Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (EVT-467862) | 79060-88-1 [evitachem.com]

A Technical Guide to the Physical Properties of Potassium Tetrakis(4-chlorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrakis(4-chlorophenyl)borate, a salt with the chemical formula C₂₄H₁₆BCl₄K, is a compound of significant interest in various scientific and technological fields, particularly in the domain of electrochemistry. Its primary application lies in its use as a lipophilic anionic additive in the fabrication of ion-selective electrodes (ISEs) and other chemical sensors. The large, bulky nature of the tetrakis(4-chlorophenyl)borate anion imparts a high degree of lipophilicity, which is crucial for its function in the organic membranes of these sensors. This technical guide provides a comprehensive overview of the known physical properties of this compound, details experimental protocols for the preparation of ion-selective electrodes utilizing this compound, and outlines standard methodologies for the characterization of its physical properties.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application and handling. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆BCl₄K | PubChem |

| Molecular Weight | 496.1 g/mol | PubChem |

| Appearance | White to off-white powder/crystalline solid | TCI |

| Melting Point | >300 °C | Fisher Scientific[1] |

| Solubility | Soluble in chloroform (B151607) | Fisher Scientific[1] |

| Hygroscopicity | Hygroscopic | Fisher Scientific[1] |

Experimental Protocols

Preparation of a Potassium-Selective Electrode Membrane

The following protocol details the preparation of a polymeric membrane for a potassium-selective electrode, a common application for this compound.

Materials:

-

This compound

-

Valinomycin (ionophore)

-

1,2-dimethyl-3-nitrobenzene (B167072) (plasticizer)

-

High molecular weight polyvinyl chloride (PVC)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Preparation of the Membrane Cocktail: A stock solution, often referred to as an ionophore cocktail, is prepared. A typical composition involves dissolving 5% (w/v) valinomycin, 2% (w/v) this compound, and 93% (v/v) 1,2-dimethyl-3-nitrobenzene in a minimal amount of tetrahydrofuran.[2] The exact ratios of the components can be adjusted to optimize the electrode's performance.

-

Casting the Membrane: The prepared cocktail is then thoroughly mixed with a solution of PVC in THF to form a viscous solution. This mixture is poured into a glass ring or a suitable mold placed on a clean, flat glass plate.

-

Solvent Evaporation: The solvent is allowed to evaporate slowly in a dust-free environment over a period of 24-48 hours. This process results in the formation of a thin, flexible, and transparent polymeric membrane.

-

Electrode Assembly: A small disc is cut from the master membrane and incorporated into an electrode body. This typically involves attaching the membrane to the end of a PVC tube.

-

Conditioning: Before use, the electrode is conditioned by soaking it in a solution of the primary ion (e.g., 0.1 M KCl) for several hours. This step is crucial for the proper functioning of the electrode.

General Protocol for Melting Point Determination

For a high-melting-point ionic compound like this compound, a standard capillary melting point apparatus can be used.

Procedure:

-

A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. For compounds that decompose, the temperature at which decomposition (e.g., charring) is observed is reported.

General Protocol for Solubility Determination

The "shake-flask" method is a common technique to determine the solubility of a compound in a specific solvent.

Procedure:

-

An excess amount of this compound is added to a known volume of chloroform in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The saturated solution is then carefully separated from the undissolved solid by filtration or centrifugation.

-

A known volume of the saturated solution is taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated and expressed in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Ion-Selective Electrode (ISE) Preparation

Caption: Workflow for the preparation of an ion-selective electrode.

Logical Relationship of Components in an ISE Membrane

Caption: Functional roles of components in an ISE membrane.

References

In-depth Technical Guide: Potassium Tetrakis(4-chlorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

However, to facilitate research and development activities involving this compound, this guide provides detailed, analogous experimental protocols for its synthesis and a general methodology for its crystal structure determination via single-crystal X-ray diffraction. Additionally, a logical workflow for the process of crystal structure determination is presented in a visual format.

Synthesis of Potassium Tetrakis(4-chlorophenyl)borate

The synthesis of this compound can be achieved through a Grignard reaction, a common method for creating carbon-boron bonds. The following protocol is based on established procedures for the synthesis of similar substituted tetraphenylborate (B1193919) salts.

1.1. Materials and Reagents

-

4-Bromochlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Potassium tetrafluoroborate (B81430) (KBF₄)

-

Distilled water

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

1.2. Experimental Protocol

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-bromochlorobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small amount of the 4-bromochlorobenzene solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated with gentle heating.

-

Once the reaction has started (indicated by a color change and bubbling), add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 4-chlorophenylmagnesium bromide.

-

-

Reaction with Potassium Tetrafluoroborate:

-

Prepare a solution of potassium tetrafluoroborate in a suitable solvent. Due to the low solubility of KBF₄ in ethers, a suspension in the reaction solvent may be used, or the reaction can be performed in a biphasic system or by adding the Grignard reagent to a heated solution/suspension of KBF₄.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the potassium tetrafluoroborate solution or suspension to the Grignard reagent with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours.

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone (B3395972) and water or chloroform (B151607) and hexane, to obtain crystalline material suitable for analysis.

-

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following is a general protocol for this technique.

2.1. Crystal Growth

-

High-quality single crystals are essential for a successful X-ray diffraction experiment.

-

Crystals of this compound can be grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or by vapor diffusion of a non-solvent into a solution of the compound.

-

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

2.2. Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

-

Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data by rotating the crystal through a series of angles. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

2.3. Structure Solution and Refinement

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization algorithm to improve the agreement between the observed and calculated structure factors.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from the synthesis of a compound to the final deposition of its crystal structure in a crystallographic database.

Caption: General workflow for crystal structure determination.

Quantitative Data

As of the date of this guide, no peer-reviewed publication or public database entry contains the quantitative crystallographic data for this compound. Should this data become available, it would typically be presented in tables summarizing the following parameters:

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₂₄H₁₆BCl₄K |

| Formula weight | 496.11 |

| Temperature (K) | TBD |

| Wavelength (Å) | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

| Density (calculated) (Mg/m³) | TBD |

| Absorption coefficient (mm⁻¹) | TBD |

| F(000) | TBD |

| Crystal size (mm³) | TBD |

| θ range for data collection (°) | TBD |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD |

| Completeness to θ = ...° (%) | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2σ(I)] | TBD |

| R indices (all data) | TBD |

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond/Angle | Length/Angle |

|---|---|

| B-C(1) | TBD |

| B-C(7) | TBD |

| B-C(13) | TBD |

| B-C(19) | TBD |

| Cl-C(4) | TBD |

| C(1)-B-C(7) | TBD |

| C(1)-B-C(13) | TBD |

| ... | TBD |

TBD: To Be Determined experimentally.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides the necessary theoretical and practical framework for researchers to synthesize the compound and undertake its structural determination. The provided protocols are based on well-established chemical and crystallographic principles and should serve as a valuable resource for scientists in the fields of chemistry, materials science, and drug development. The authors of this guide encourage researchers who successfully determine the structure to deposit their findings in a public database, such as the Cambridge Structural Database (CSD), to advance the collective scientific knowledge.

An In-depth Technical Guide to the Synthesis of Potassium Tetrakis(4-chlorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Potassium Tetrakis(4-chlorophenyl)borate, a compound of significant interest in various chemical and pharmaceutical applications. This guide details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this tetraarylborate salt.

Introduction

This compound, with the chemical formula K[B(C₆H₄Cl)₄], is a white crystalline solid. Its utility often stems from the lipophilic and weakly coordinating nature of the tetrakis(4-chlorophenyl)borate anion. This property makes it valuable in applications such as ion-selective electrodes, where it can serve as a lipophilic anionic site, and in chemical synthesis as a precipitating agent or a phase-transfer catalyst. This guide will focus on the prevalent synthetic route, which involves the use of a Grignard reagent.

Synthesis Methodology

The primary and most effective method for the synthesis of this compound is through a Grignard reaction. This process can be conceptually broken down into two main stages:

-

Formation of the Grignard Reagent: The synthesis begins with the preparation of 4-chlorophenylmagnesium bromide from the corresponding aryl halide, 1-bromo-4-chlorobenzene (B145707), and magnesium metal in an ethereal solvent.

-

Formation of the Tetraarylborate Salt: The freshly prepared Grignard reagent is then reacted with a suitable boron source, typically an alkali metal tetrafluoroborate (B81430) such as sodium tetrafluoroborate (NaBF₄) or potassium tetrafluoroborate (KBF₄). Subsequent workup and isolation yield the desired potassium salt.

An alternative approach involves the initial synthesis of the sodium salt, Sodium Tetrakis(4-chlorophenyl)borate, which can then be converted to the potassium salt via a cation exchange reaction. The potassium salt is noted to be more soluble than the sodium counterpart.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the quenching of the highly reactive Grignard reagent.

Preparation of 4-chlorophenylmagnesium bromide (Grignard Reagent)

This protocol is adapted from established procedures for Grignard reagent formation.

Materials:

-

Magnesium turnings

-

1-Bromo-4-chlorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a stream of inert gas.

-

Magnesium turnings are placed in the flask, along with a small crystal of iodine.

-

A solution of 1-bromo-4-chlorobenzene in the anhydrous solvent is prepared and added to the dropping funnel.

-

A small amount of the 1-bromo-4-chlorobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and/or gentle refluxing. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remainder of the 1-bromo-4-chlorobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period to ensure complete formation of the Grignard reagent. The resulting solution of 4-chlorophenylmagnesium bromide is then used immediately in the next step.

Synthesis of this compound

This procedure is based on the general method for the synthesis of tetraarylborates.

Materials:

-

Freshly prepared 4-chlorophenylmagnesium bromide solution

-

Potassium tetrafluoroborate (KBF₄) or Sodium tetrafluoroborate (NaBF₄)

-

Anhydrous diethyl ether or THF

-

Aqueous solution of a potassium salt (e.g., potassium chloride or potassium carbonate) for precipitation if starting from the sodium salt.

Procedure:

-

In a separate flame-dried, three-necked flask equipped with a mechanical stirrer and a dropping funnel, a suspension of potassium tetrafluoroborate in anhydrous diethyl ether or THF is prepared under an inert atmosphere.

-

The freshly prepared 4-chlorophenylmagnesium bromide solution is transferred to the dropping funnel via a cannula.

-

The Grignard reagent solution is added dropwise to the stirred suspension of KBF₄. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature, followed by a period of reflux to drive the reaction to completion.

-

The reaction is then carefully quenched by the slow addition of an aqueous solution (e.g., water or a dilute acid).

-

The product, this compound, which is a white solid, is then isolated by filtration.

-

The crude product is washed with water and then with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.

-

The purified product is dried under vacuum to yield the final white crystalline powder.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Bromo-4-chlorobenzene | C₆H₄BrCl | 191.45 | White to off-white crystalline solid |

| Magnesium | Mg | 24.31 | Silvery-white metal turnings |

| Potassium Tetrafluoroborate | KBF₄ | 125.90 | White crystalline powder |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₁₆BCl₄K |

| Molecular Weight | 496.11 g/mol [1][2][3] |

| Appearance | White to almost white powder or crystalline solid[1] |

| Melting Point | >300 °C[1] |

| Solubility | Soluble in chloroform[1] |

| Sensitivity | Hygroscopic[1] |

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthetic pathway for this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described method, utilizing a Grignard reagent, is a robust and widely applicable approach for preparing this and similar tetraarylborate salts. By following the outlined experimental protocols and adhering to anhydrous and inert conditions, researchers can reliably synthesize this valuable compound for a range of applications in research and development. Further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may lead to improved yields and purity.

References

A Comprehensive Technical Guide to Potassium Tetrakis(4-chlorophenyl)borate (CAS: 14680-77-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Potassium tetrakis(4-chlorophenyl)borate, a versatile organoboron compound with significant applications in analytical chemistry and pharmaceutical sciences. This document details its chemical and physical properties, provides experimental protocols for its key applications, and illustrates relevant mechanisms and workflows.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its chemical structure consists of a central boron atom bonded to four 4-chlorophenyl groups, with potassium as the counter-ion. This lipophilic anionic additive is primarily utilized for its unique ion-exchange properties.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 14680-77-4 | [1] |

| Molecular Formula | C24H16BCl4K | [1] |

| Molecular Weight | 496.1 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | >300°C | [3] |

| Solubility | Soluble in chloroform, DMSO (125 mg/mL), acetone, methanol, ethanol | [1][2] |

| Purity | ≥98% (TLC/HPLC) | [2][4] |

Table 2: Spectral Data Summary

| Spectrum Type | Instrumentation | Source/Provider |

| 1H NMR | Varian CFT-20 | John Wiley & Sons, Inc. / SpectraBase |

| 13C NMR | Not specified | Fluka AG, Buchs, Switzerland / SpectraBase |

| FT-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. / Alfa Aesar |

| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Bio-Rad Laboratories, Inc. / Alfa Aesar |

Synthesis

Caption: Proposed synthesis pathway for this compound.

Applications and Experimental Protocols

This compound's primary utility stems from its role as a lipophilic anionic additive in various electrochemical and optical sensors.[2] It enhances the performance of these devices by ensuring charge neutrality within the sensing membrane and facilitating the ion-exchange process at the sample-membrane interface.[2]

Ion-Selective Electrodes (ISEs)

This compound is a critical component in the fabrication of ion-selective electrodes, particularly for the detection of potassium ions. It acts as an anion excluder, preventing interference from anionic species in the sample.

Experimental Protocol: Preparation of a Potassium Ion-Selective Microelectrode

This protocol is adapted from a method for creating K+ selective microelectrodes for use in biological tissues.

Materials:

-

Valinomycin (ionophore)

-

1,2-dimethyl-3-nitrobenzene (plasticizer)

-

This compound

-

Dichlorodimethylsilane (B41323) (silanization solution)

-

10 mM HEPES buffered 300 mM NaCl, pH 7.4

-

Glass microelectrodes

Procedure:

-

Silanization of Microelectrodes:

-

Place glass microelectrodes in a glass container.

-

Apply a 5% dichlorodimethylsilane solution dropwise to the tips of the pipettes.

-

Heat the container in an oven at 200-220°C for 30 minutes.

-

Allow to cool and store in a desiccator.

-

-

Preparation of the Ionophore Cocktail:

-

Prepare a stock solution containing:

-

5% w/v valinomycin

-

93% v/v 1,2-dimethyl-3-nitrobenzene

-

2% w/v this compound

-

-

-

Electrode Fabrication:

-

Backfill a silanized microelectrode with the buffered NaCl solution.

-

The tip of the microelectrode is then dipped into the K+ ionophore cocktail, which is drawn into the tip by capillary action to form the ion-selective membrane.

-

-

Calibration:

-

Prepare a series of standard KCl solutions of known concentrations.

-

Measure the potential of the electrode in each standard solution against a reference electrode.

-

Plot the measured potential versus the logarithm of the potassium ion activity to generate a calibration curve.

-

Caption: Workflow of an Ion-Selective Electrode measurement.

Mechanism of Action in ISEs:

In an ion-selective electrode, the membrane, containing the ionophore and this compound, is positioned between the sample solution and an internal reference solution. The ionophore selectively binds to the target cation (e.g., K+) at the sample-membrane interface. This creates a charge separation, generating a potential difference across the membrane. The this compound, being a large, lipophilic anion, is confined within the membrane and helps to maintain charge neutrality by balancing the charge of the complexed cations. This ensures a stable and reproducible potential response that is proportional to the activity of the target ion in the sample.

Fluorescent Optodes

This compound is also employed in the fabrication of fluorescent optodes for the detection of ions such as sodium and potassium.[5][6] In these sensors, it functions as a lipophilic additive to facilitate the ion-exchange mechanism that leads to a change in the fluorescence signal.

Experimental Protocol: Components of a Potassium-Selective Fluorescent Optode Membrane

This protocol is based on the components used in a potassium-selective optode incorporating upconverting nanorods.[6]

Membrane Cocktail Components:

-

Polymer Matrix: Polyvinyl chloride (PVC)

-

Plasticizer: Bis(2-ethylhexyl) sebacate

-

Chromoionophore: ETH 5294 (a proton-sensitive fluorescent dye)

-

Ionophore: BME-44 (a potassium-selective ionophore)

-

Cation-Exchanger: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) can be used, and this compound serves a similar role as a lipophilic anion.

-

Active Component: NaYF:Er,Yb upconverting nanorods

General Procedure:

-

The components are dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

-

The resulting solution is cast onto a solid support and the solvent is allowed to evaporate, forming a thin, ion-selective membrane.

-

The optode's fluorescence is measured in the presence of samples containing varying concentrations of potassium ions. The change in fluorescence intensity is correlated to the potassium concentration.

References

- 1. This compound | C24H16BCl4K | CID 23679691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS-Number 14680-77-4 - Order from Chemodex [chemodex.com]

- 3. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound 14680-77-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Weight of Potassium tetrakis(4-chlorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of Potassium tetrakis(4-chlorophenyl)borate, a compound frequently utilized in organic synthesis and analytical chemistry. Its application as a lipophilic anionic additive makes understanding its fundamental properties, such as molecular weight, crucial for accurate experimental design and interpretation.[1][2][3]

Chemical Identity and Formula

This compound is an organic salt with the chemical formula C₂₄H₁₆BCl₄K.[4][5][6] This formula indicates that a single molecule of the compound is composed of 24 carbon atoms, 16 hydrogen atoms, one boron atom, four chlorine atoms, and one potassium atom.

Molecular Weight

The molecular weight of this compound is widely cited as approximately 496.1 g/mol .[4][5] More precise measurements indicate a molecular weight of 496.11 g/mol .[1][7][8] For most practical laboratory applications, the value of 496.11 g/mol is sufficiently accurate.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The following table details the atomic weights of the constituent elements and the calculation of the total molecular weight for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 24 | 288.264 |

| Hydrogen | H | 1.008 | 16 | 16.128 |

| Boron | B | 10.81 | 1 | 10.81 |

| Chlorine | Cl | 35.453 | 4 | 141.812 |

| Potassium | K | 39.0983 | 1 | 39.0983 |

| Total | 496.1123 |

Note: Atomic weights are based on IUPAC standard atomic weights.[9][10][11][12][13][14]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its formula and the atomic weights of its constituent elements.

Caption: Logical workflow for calculating molecular weight.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound - CAS-Number 14680-77-4 - Order from Chemodex [chemodex.com]

- 4. This compound | C24H16BCl4K | CID 23679691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 98% 250 mg | Request for Quote [thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. テトラキス(4-クロロフェニル)ホウ酸カリウム Selectophore™, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Atomic Weight of Potassium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. webqc.org [webqc.org]

- 12. accessscience.com [accessscience.com]

- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Potassium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Technical Guide on the Hygroscopic Nature of Potassium Tetrakis(4-chlorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrakis(4-chlorophenyl)borate (CAS 14680-77-4), a lipophilic anionic additive, is utilized in various scientific applications, including the construction of ion-selective electrodes and fluorescent optodes.[1][2] Its physical properties, particularly its interaction with atmospheric moisture, are of critical importance for its handling, storage, and performance in these sensitive applications. Multiple sources identify this compound as hygroscopic, meaning it has a tendency to absorb moisture from the air.[][4][5][6] Proper management of this hygroscopic nature is essential to ensure the material's stability, purity, and experimental reproducibility.

Understanding Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). The extent of moisture uptake can significantly impact the physical and chemical properties of a material, including its crystal structure, particle size, flowability, and chemical stability.

For a compound like this compound, uncontrolled moisture absorption can lead to:

-

Physical Changes: Caking, agglomeration, and changes in powder flow characteristics.

-

Chemical Degradation: Potential for hydrolysis or interaction with impurities.

-

Inaccurate Measurements: Changes in weight due to water absorption can lead to errors in sample preparation and analysis.

Given these potential impacts, it is crucial to handle and store this compound under controlled conditions, typically in a tightly sealed container in a dry and well-ventilated place, often under an inert gas.[][4][5]

Quantitative Assessment of Hygroscopicity

The hygroscopic nature of a compound can be quantitatively assessed using several established analytical techniques. The two most common and relevant methods for a powdered solid like this compound are Dynamic Vapor Sorption (DVS) and Gravimetric Analysis.

Data Presentation

While specific experimental data for this compound is not available, the following tables illustrate how results from hygroscopicity studies are typically presented.

Table 1: Hygroscopicity Classification (European Pharmacopoeia)

| Classification | % Weight Gain (at 25°C and 80% RH) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 2: Example Data from Dynamic Vapor Sorption (DVS) Analysis

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.05 | 0.20 |

| 20 | 0.10 | 0.25 |

| 30 | 0.15 | 0.30 |

| 40 | 0.20 | 0.35 |

| 50 | 0.25 | 0.40 |

| 60 | 0.30 | 0.45 |

| 70 | 0.40 | 0.50 |

| 80 | 0.55 | 0.55 |

| 90 | 0.80 | 0.80 |

Experimental Protocols

Detailed methodologies for the key experiments to determine the hygroscopic nature of this compound are provided below.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled flow of gas with a specific relative humidity (RH) at a constant temperature.[1][7][8] It is a highly sensitive and automated method for determining water sorption and desorption isotherms.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is placed into the sample pan of the DVS instrument.

-

Drying/Equilibration: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry weight.

-

Sorption Phase: The relative humidity of the gas flow is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument holds the RH constant and continuously measures the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a predefined threshold).

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased in the same stepwise manner back to 0% RH, and the mass is recorded at each equilibrium point.

-

Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry weight. This data is then used to generate a sorption-desorption isotherm plot, which shows the relationship between the equilibrium moisture content and the relative humidity.

References

- 1. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 2. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. scribd.com [scribd.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

In-Depth Technical Guide: Potassium Tetrakis(4-chlorophenyl)borate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Potassium tetrakis(4-chlorophenyl)borate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures.

Chemical and Physical Properties

This compound is a white, solid powder. It is hygroscopic and should be stored under a dry, inert atmosphere.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14680-77-4 | [2][3] |

| Molecular Formula | C24H16BCl4K | [2] |

| Molecular Weight | 496.11 g/mol | |

| Appearance | White to almost white powder or crystalline solid | [3] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in chloroform | [5] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[6]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Summary of Toxicological Effects

-

Acute Oral Toxicity: The compound is classified as "Acute Toxicity, Category 3," indicating that it is toxic if swallowed.

-

Skin Irritation: It is known to cause skin irritation.[1][5]

-

Eye Irritation: Direct contact can cause serious eye irritation.[1][5]

-

Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][5]

-

Chronic Exposure: There is no specific information available regarding the long-term health effects of chronic exposure.[2]

Experimental Protocols for Hazard Assessment (General Overview)

While specific experimental reports on the toxicology of this compound are not publicly available, the following are summaries of standard OECD guidelines that are typically used to assess the skin and eye irritation potential of chemical substances.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the most commonly used species.

-

Dose Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin on the animal.

-

Exposure: The substance is left in contact with the skin for a specified period, typically 4 hours.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the reversibility of the effects is assessed over a period of up to 14 days.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.

Methodology:

-

Test System: A multi-layered, differentiated model of the human epidermis is used.

-

Application: The test chemical is applied topically to the surface of the skin tissue.

-

Incubation: The tissue is incubated with the chemical for a defined period.

-

Viability Assessment: After exposure, the viability of the skin cells is determined using a cell viability assay (e.g., MTT assay).

-

Classification: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn:

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with a dust filter should be used if ventilation is inadequate or if dust is generated. |

Source:[1]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Use process enclosures or local exhaust ventilation to minimize the generation and spread of dust.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing dust.[1]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

The substance is hygroscopic; protect from moisture.[1]

-

Incompatible with strong oxidizing agents.[1]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If conscious, rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Get immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the contaminated area thoroughly.

Visualized Workflows

Standard Handling Workflow

Caption: Standard workflow for handling this compound.

Emergency Response to a Spill

References

- 1. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound 14680-77-4 | 東京化成工業株式会社 [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Substance Information - ECHA [echa.europa.eu]

The Historical Development and Application of Tetraphenylborate Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, chemical properties, and diverse research applications of tetraphenylborate (B1193919) salts. From their initial synthesis to their contemporary use in analytical, organometallic, and pharmaceutical chemistry, this document details the evolution of these versatile compounds.

A Historical Overview: From Discovery to Diverse Applications

The journey of tetraphenylborate salts in research began in the mid-20th century. Sodium tetraphenylborate was first synthesized in the 1950s, and its unique properties quickly led to its adoption in various scientific fields[1].

Initially, the primary application of sodium tetraphenylborate was as a highly effective precipitating agent for large monovalent cations, most notably for the gravimetric and titrimetric determination of potassium[2][3][4]. This was a significant advancement in analytical chemistry, providing a more selective and reliable method compared to previous techniques. The low solubility of potassium tetraphenylborate in water was the key to this application[2][3].

The scope of tetraphenylborate salts soon expanded beyond analytical chemistry. Their ability to confer lipophilicity to their salts made them valuable in organometallic and coordination chemistry[4]. The large, non-coordinating nature of the tetraphenylborate anion proved useful for isolating and stabilizing reactive cationic metal complexes[4].

In the realm of organic synthesis, sodium tetraphenylborate found utility as a phase-transfer catalyst and as a phenyl group donor in palladium-catalyzed cross-coupling reactions. Furthermore, its application extended to the pharmaceutical industry for the quality control and determination of cationic drugs, such as alkaloids and quaternary ammonium (B1175870) compounds[5][6][7][8][9].

A noteworthy biological effect of tetraphenylborate salts is their ability to act as uncouplers of oxidative phosphorylation[10][11][12]. This property has made them valuable tools in bioenergetics research to study the mechanisms of ATP synthesis.

Physicochemical Properties of Tetraphenylborate Salts

The utility of tetraphenylborate salts is intrinsically linked to their distinct physicochemical properties, particularly their solubility. The sodium salt is notably soluble in water, whereas the potassium, cesium, and ammonium salts are sparingly soluble, a property that is fundamental to their use in gravimetric analysis[2][3][4].

Solubility Data

The following tables summarize the solubility and solubility product constants (Ksp) for key tetraphenylborate salts.

| Salt | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Sodium Tetraphenylborate | Water | 25 | 47 | [5] |

| Potassium Tetraphenylborate | Water | 25 | 0.000018 | [3] |

| Potassium Tetraphenylborate | Acetone | 25 | 0.171 mol/dm³ | [13] |

| Cesium Tetraphenylborate | Water | 25 | Low | [14] |

| Salt | Ksp at 25°C | Reference |

| Potassium Tetraphenylborate | 5.03 x 10⁻⁸ M² | [15] |

| Cesium Tetraphenylborate | 7.84 x 10⁻¹⁰ M² | [16] |

| Sodium Tetraphenylborate | 0.62 M² | [15] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of tetraphenylborate salts.

| Salt | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Reference |

| Sodium Tetraphenylborate | 7.4-7.5 (m, 8H, ortho-H), 6.9-7.0 (m, 8H, meta-H), 6.8-6.9 (m, 4H, para-H) | 164.4 (ipso-C), 136.0 (ortho-C), 125.5 (meta-C), 121.6 (para-C) | 3055, 3030 (C-H stretch, aromatic), 1580, 1478, 1427 (C=C stretch, aromatic), 745, 705 (C-H bend, aromatic) | [17] |

| Potassium Tetraphenylborate | Conforms to structure | Not specified | Conforms to structure | [18] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of sodium tetraphenylborate and its application in the determination of potassium and a class of cationic drugs.

Synthesis of Sodium Tetraphenylborate

The synthesis of sodium tetraphenylborate is commonly achieved through a Grignard reaction.

Reaction:

NaBF₄ + 4 PhMgBr → NaBPh₄ + 2 MgBr₂ + 2 MgF₂[4]

Experimental Workflow:

Gravimetric Determination of Potassium

This protocol outlines the classic analytical application of sodium tetraphenylborate.

Experimental Workflow:

Volumetric Determination of Quaternary Ammonium Compounds

Sodium tetraphenylborate can be used as a titrant for the determination of quaternary ammonium compounds (QACs).

Principle:

The tetraphenylborate anion reacts with the quaternary ammonium cation to form an insoluble precipitate. The endpoint can be determined potentiometrically or with an indicator.

General Protocol:

-

Dissolve a known quantity of the QAC sample in water.

-

Add an indicator, such as dichlorofluorescein, which will impart a pink color in the presence of excess QAC[5].

-

Titrate with a standardized solution of sodium tetraphenylborate.

-

The endpoint is reached when the color of the solution changes from pink to yellow, indicating that all the QAC has reacted[5].

It is important to note that the pH of the solution may need to be adjusted to avoid interference from amine salts[5].

Mechanism of Action in Biological Systems: Uncoupling of Oxidative Phosphorylation

Tetraphenylborate salts are known to disrupt the process of oxidative phosphorylation in mitochondria. They act as uncouplers, which means they dissociate the electron transport chain from ATP synthesis[10][11][12].

The lipophilic nature of the tetraphenylborate anion allows it to readily pass through the inner mitochondrial membrane. It is believed to act as a protonophore, transporting protons across the membrane and dissipating the proton gradient that is essential for ATP synthase to produce ATP[19]. This leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis.

Conclusion

The historical development of tetraphenylborate salts showcases a remarkable trajectory from a specialized analytical reagent to a versatile tool in a multitude of chemical and biological research areas. Their unique properties, including selective precipitation, the ability to form stable salts with large cations, and their impact on biological membranes, have solidified their importance in the modern research landscape. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to leverage the potential of these compounds in their respective fields.

References

- 1. Tetraphenylborate potentiates the respiratory inhibition by the dopaminergic neurotoxin MPP+ in both electron transport particles and intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 3. Potassium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 5. Titration of long-chain quaternary ammonium compounds using tetraphenylboron | Semantic Scholar [semanticscholar.org]

- 6. Stepwise determination of quaternary ammonium salts and aromatic amines in pharmaceuticals by ion association titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Uncoupling of energy transfer reactions in mitochondria by tetraphenyl boron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetraphenylborate | C24H20B- | CID 8934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tetraphenylborate - Wikipedia [en.wikipedia.org]

- 13. srdata.nist.gov [srdata.nist.gov]

- 14. Buy Cesium tetraphenylborate | 3087-82-9 [smolecule.com]

- 15. osti.gov [osti.gov]

- 16. nationalacademies.org [nationalacademies.org]

- 17. Sodium tetraphenylboron(143-66-8) 1H NMR spectrum [chemicalbook.com]

- 18. Potassium tetraphenylborate [myskinrecipes.com]

- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]

Methodological & Application

Application Notes and Protocols for Potassium Tetrakis(4-chlorophenyl)borate in Ion-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) in the fabrication and application of ion-selective electrodes (ISEs), with a particular focus on potassium-selective electrodes.

Introduction

This compound is a lipophilic salt that serves as an anionic additive in the membrane of neutral carrier-based ion-selective electrodes.[1][2] In these sensors, the primary ion recognition is performed by a neutral ionophore, such as valinomycin (B1682140) for potassium ions. The inclusion of KTpClPB is crucial for the optimal functioning of the electrode. It acts as an ion-exchanger, facilitating the transfer of the target cation from the aqueous sample phase into the organic membrane phase and ensuring charge neutrality within the membrane.[2] This enhances the electrode's sensitivity, stability, and selectivity by reducing the membrane's electrical resistance and minimizing interference from lipophilic anions present in the sample.

Principle of Operation

The potentiometric response of a KTpClPB-containing ISE is governed by the selective complexation of the target ion by the ionophore at the membrane-sample interface and the subsequent charge separation across the membrane.

Caption: Ion-exchange mechanism at the ISE membrane interface.

The potential difference measured between the internal reference electrode and the external reference electrode is logarithmically proportional to the activity of the target ion in the sample, as described by the Nernst equation.

Quantitative Performance Data

The performance of potassium-selective electrodes incorporating KTpClPB is characterized by their Nernstian response, low detection limits, and high selectivity against interfering ions. The following tables summarize typical performance data.

| Parameter | Typical Value | Reference |

| Linear Range | 1 x 10⁻¹ M to 1 x 10⁻⁵ M | [3] |

| Slope | 52-58 mV per decade change in [K⁺] | [4] |

| Detection Limit | 1 x 10⁻⁶ M to 2 x 10⁻⁶ M | [5] |

| Response Time | < 10 seconds | [5] |

| pH Range | 3.0 - 9.0 |

| Interfering Ion (X) | Selectivity Coefficient (log KpotK,X) | Reference |

| Na⁺ | -2.0 to -3.8 | |

| NH₄⁺ | -1.0 to -2.2 | |

| Ca²⁺ | -3.5 to -4.5 | |

| Mg²⁺ | -3.6 to -4.6 |

Experimental Protocols

This section provides detailed protocols for the fabrication, calibration, and use of a potassium-selective electrode based on a PVC membrane containing valinomycin and KTpClPB.

Materials and Reagents

-

Membrane Components:

-

This compound (KTpClPB)

-

Valinomycin (Potassium Ionophore I)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer: bis(2-ethylhexyl) sebacate (B1225510) (DOS) or 2-nitrophenyl octyl ether (NPOE)

-

-

Solvent: Tetrahydrofuran (THF), analytical grade

-

Electrode Body: Glass tube (e.g., borosilicate) or a disposable syringe body.

-

Internal Filling Solution: 0.1 M KCl

-

Internal Reference Electrode: Ag/AgCl wire

-

Calibration Standards: KCl solutions ranging from 1.0 M to 1.0 x 10⁻⁶ M

-

Ionic Strength Adjustment Buffer (ISAB): e.g., 1 M NaCl, to be added to samples and standards to maintain a constant ionic background.

Experimental Workflow

Caption: Workflow for ISE fabrication and use.

Protocol for Potassium-Selective Electrode Fabrication

-

Prepare the Membrane Cocktail:

-

In a small glass vial, dissolve the following components in approximately 3 mL of THF:[3][6]

-

PVC: ~32% by weight

-

Plasticizer (DOS): ~64% by weight

-

Valinomycin: ~3% by weight

-

KTpClPB: ~1% by weight

-

-

Ensure all components are fully dissolved by gentle swirling or vortexing. The total weight of the dissolved components should be around 0.3 g.[6]

-

-

Prepare the Electrode Body (Glass Tube Method):

-

Cut a borosilicate glass tube to the desired length (e.g., 10-15 cm).

-

Thoroughly clean the tube with detergent, rinse with deionized water, and then with acetone.

-

Allow the tube to dry completely in an oven.

-

-

Cast the Membrane:

-

Dip the clean, dry end of the glass tube into the membrane cocktail.

-

Withdraw the tube slowly and allow the THF to evaporate in a dust-free environment. A thin, uniform membrane should form at the tip.

-

Repeat this process 2-3 times to ensure a robust membrane.

-

Alternatively, for solid-contact electrodes, a 50 µL drop of the membrane cocktail can be applied to the conductive surface in a series of applications.[3][6]

-

-

Assemble the Electrode:

-

Fill the electrode body with the 0.1 M KCl internal filling solution, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode into the filling solution, making sure it is immersed.

-

Seal the top of the electrode to prevent evaporation of the internal solution.

-

Protocol for Electrode Calibration and Measurement

-

Condition the Electrode:

-

Before the first use, condition the newly fabricated electrode by soaking its membrane in a 0.01 M KCl solution for at least 2-3 hours.

-

-

Prepare Calibration Standards:

-

Prepare a series of KCl standard solutions by serial dilution of a 1.0 M stock solution. Recommended concentrations are 1.0 M, 0.1 M, 0.01 M, 0.001 M, 1.0 x 10⁻⁴ M, 1.0 x 10⁻⁵ M, and 1.0 x 10⁻⁶ M.

-

For each standard, add ISAB to maintain a constant ionic strength if required by the application.

-

-

Calibrate the Electrode:

-

Connect the ISE and a suitable external reference electrode (e.g., Ag/AgCl) to a pH/ion meter.

-

Starting with the most dilute standard, immerse the electrodes in the solution and record the potential (in mV) once the reading has stabilized.

-

Rinse the electrodes with deionized water and gently blot dry between measurements.

-

Proceed to the next standard in increasing order of concentration.

-

Plot the recorded potential (y-axis) against the logarithm of the potassium ion activity/concentration (x-axis). The resulting graph should be linear over a wide concentration range, with a slope close to the theoretical Nernstian value of 59.16 mV per decade at 25°C.

-

-

Measure the Sample:

-

Add the same proportion of ISAB to the unknown sample as was used for the standards.

-

Immerse the calibrated ISE and the reference electrode into the sample solution.

-

Record the stable potential reading.

-

Determine the potassium ion concentration in the sample by interpolating its potential reading on the calibration curve.

-

Applications in Drug Development and Analysis

KTpClPB-based ISEs are valuable tools in pharmaceutical analysis and drug development. Their applications include:

-

Determination of Active Pharmaceutical Ingredients (APIs): ISEs can be fabricated to be selective for drug cations. In such cases, KTpClPB acts as the ion-exchanger for the cationic drug molecule.[5]

-

Drug Release Studies: These electrodes can be used to monitor the real-time release of ionic drugs from various formulations, such as tablets, gels, and porous matrices.[5]

-

Analysis of Biological Fluids: With appropriate calibration, these sensors can be used to measure potassium levels in biological samples, which is crucial in many physiological and pathological studies.

Caption: Key application areas of KTpClPB-based ISEs.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no slope | - Damaged or contaminated membrane- Incorrect internal filling solution- Faulty reference electrode | - Recast the membrane- Check and replace the internal solution- Test or replace the reference electrode |

| Drifting potential | - Unconditioned electrode- Temperature fluctuations- Clogged reference electrode junction | - Condition the electrode as per the protocol- Maintain a constant temperature- Clean or replace the reference electrode |

| Non-linear response | - Measurements outside the linear range- Presence of high concentrations of interfering ions | - Dilute the sample to be within the linear range- Use an ion-selective method to remove interferences |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.

-

Tetrahydrofuran (THF) is a volatile and flammable solvent. Work in a well-ventilated fume hood.

-

Dispose of all chemical waste according to your institution's safety guidelines.

References

- 1. This compound | Porphynet [porphyrin.net]

- 2. This compound - CAS-Number 14680-77-4 - Order from Chemodex [chemodex.com]

- 3. mdpi.com [mdpi.com]

- 4. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Ion-Selective Electrodes to Study the Drug Release from Porous Cellulose Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Applications in Constructing Fluorescent Optodes for Sodium

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and real-time monitoring of sodium (Na⁺) concentrations is of paramount importance in a wide range of fields, from clinical diagnostics and drug development to environmental monitoring. Fluorescent optodes have emerged as a powerful analytical tool for this purpose, offering high sensitivity, selectivity, and the potential for miniaturization and continuous sensing.[1][2][3][4] These optical sensors translate the chemical interaction of sodium ions with a recognition element into a measurable change in fluorescence, providing a versatile platform for quantifying sodium in diverse samples, including biological fluids and seawater.[2][5]

This document provides detailed application notes and experimental protocols for the construction and characterization of fluorescent optodes for sodium detection. It is intended to guide researchers, scientists, and drug development professionals in the design and implementation of these advanced sensing systems.

Signaling Principle of Ion-Exchange Based Fluorescent Sodium Optodes

The most common signaling mechanism for fluorescent sodium optodes is based on an ion-exchange process. In this scheme, the optode membrane contains a sodium-selective ionophore, a proton-selective chromoionophore (a fluorescent dye whose optical properties are pH-dependent), and ionic additives. The ionophore selectively binds and extracts sodium ions from the sample into the organic membrane phase. To maintain charge neutrality within the membrane, a proton is released from the chromoionophore, leading to a change in its fluorescence properties (e.g., intensity or wavelength).[2][6][7] This change is directly proportional to the concentration of sodium in the sample.

Caption: Signaling mechanism of an ion-exchange fluorescent sodium optode.

Key Components of a Fluorescent Sodium Optode

The performance of a fluorescent sodium optode is critically dependent on the selection and combination of its core components.

| Component | Function | Examples |

| Sodium Ionophore | Provides selectivity by selectively binding sodium ions. | Crown ethers (e.g., aza-15-crown-5), Calix[8]arenes (e.g., ETH 4120)[2][3][9] |

| Chromoionophore | Acts as the signal transducer, changing its fluorescence properties upon protonation/deprotonation. | Nile Blue derivatives, BODIPY-based dyes[2][5] |

| Polymer Matrix | Provides a stable support for the sensing components and controls the diffusion of ions. | Poly(vinyl chloride) (PVC), Polyurethane hydrogels, Polycaprolactone (PCL)[5][6][9] |

| Plasticizer | Dissolves the sensing components and ensures their mobility within the polymer matrix. | Bis(2-ethylhexyl) sebacate (B1225510) (DOS), Citroflex A-6[6][10] |

| Ionic Additives | Improve the stability and response of the optode by facilitating ion exchange. | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) |

Commercially Available Fluorescent Indicators for Sodium

Several fluorescent dyes are available for the detection of sodium ions, particularly in biological applications. These are often used for intracellular measurements rather than in optode membranes.

| Indicator | Excitation (nm) | Emission (nm) | Kd (mM) | Key Features |

| SBFI | 340 / 380 | 505 | ~11 | Ratiometric, UV-excitable, but has low brightness.[1][11][12] |

| Sodium Green | ~492 | ~516 | ~21 | Higher fluorescence quantum yield than SBFI.[1][3][11] |

| CoroNa Green | 492 | 516 | ~80 | Increases fluorescence upon Na⁺ binding.[1][3][11] |

| CoroNa Red | ~550 | ~575 | ~200 | Fluoresces in the absence of Na⁺.[1][3][11] |

| ING-2 | 525 | 545 | ~20 | High sensitivity and selectivity.[1][12] |

| SoNa™ 520 | ~490 | ~520 | Not specified | High detection sensitivity.[1] |

Experimental Protocols

Protocol 1: Fabrication of a PVC-Based Fluorescent Sodium Optode Membrane

This protocol describes the preparation of a sodium-selective optode membrane using a solvent casting method.

Materials:

-

Sodium Ionophore (e.g., aza-15-crown-5 derivative)

-

Chromoionophore (e.g., a Nile Blue derivative)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., Bis(2-ethylhexyl) sebacate - DOS)

-

Ionic Additive (e.g., this compound - KTpClPB)

-

Tetrahydrofuran (THF), anhydrous

-

Glass rings for casting

-

Clean glass plate

Procedure:

-

Cocktail Preparation:

-

In a clean, dry glass vial, dissolve the sodium ionophore, chromoionophore, ionic additive, PVC, and plasticizer in THF. A typical composition might be (by weight %): 33% PVC, 65% DOS, 1% ionophore, 0.5% chromoionophore, and 0.5% ionic additive.

-

Vortex the mixture until all components are completely dissolved, resulting in a homogenous "cocktail."

-

-

Membrane Casting:

-

Place a clean glass plate on a level surface.

-

Place a glass ring (e.g., 24 mm inner diameter) onto the glass plate.

-

Carefully pipette a defined volume of the optode cocktail into the glass ring.

-

Cover the setup with a petri dish to allow for slow evaporation of the THF. This process should take approximately 24 hours.

-

-

Membrane Conditioning:

-

Once the THF has fully evaporated, carefully peel the thin optode membrane from the glass plate.

-

Cut out small circular sections of the membrane for use in experiments.

-

Condition the membranes by soaking them in a buffer solution (e.g., Tris-HCl) with a known pH and low sodium concentration for at least 4 hours before use.

-

Protocol 2: Characterization of the Fluorescent Sodium Optode

This protocol outlines the steps to evaluate the performance of the fabricated optode.

Materials and Equipment:

-

Fabricated sodium optode membrane

-

Flow-through cell or cuvette holder

-

Peristaltic pump

-

Fiber optic spectrometer or fluorometer

-

Light source (e.g., LED or Xenon lamp)

-

Sodium chloride (NaCl) standard solutions of varying concentrations

-

Interfering ion solutions (e.g., KCl, CaCl₂, MgCl₂)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

Procedure:

-

Response to Sodium:

-

Mount the optode membrane in the flow-through cell.

-

Continuously pump the buffer solution over the membrane until a stable baseline fluorescence signal is obtained.

-

Sequentially introduce NaCl solutions of increasing concentrations (e.g., 1 mM to 200 mM) in the same buffer.

-

Record the fluorescence spectrum or intensity at the peak emission wavelength of the chromoionophore for each concentration.

-

Plot the fluorescence response versus the logarithm of the sodium concentration to obtain a calibration curve.

-

-

Determination of Dynamic Range and Sensitivity (Kd):

-

From the calibration curve, determine the linear dynamic range of the sensor.

-

The dissociation constant (Kd), which represents the sodium concentration at which 50% of the maximum response is observed, can be calculated by fitting the data to a suitable binding model (e.g., sigmoidal curve fit).[13]

-

-

Selectivity Assessment:

-

Use the separate solution method (SSM) or fixed interference method (FIM) to determine the selectivity of the optode for sodium over other physiologically relevant cations like potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[2]

-

For SSM, obtain a full calibration curve for sodium and a separate full calibration curve for the interfering ion. The selectivity coefficient can be calculated from the ratio of the concentrations of the primary and interfering ions that produce the same response.

-

-

Response Time Measurement:

-

While recording the fluorescence signal in real-time, rapidly switch the solution flowing over the optode from the buffer to a sodium solution within the dynamic range of the sensor.

-